molecular formula C19H20FN3O2 B2783662 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide CAS No. 2097861-22-6

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide

Cat. No.: B2783662
CAS No.: 2097861-22-6
M. Wt: 341.386
InChI Key: XIMHBSMMQSBVPU-UHFFFAOYSA-N
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Description

N-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a structurally complex compound featuring a pyridazinone core substituted with a cyclopropyl group, linked via an ethyl chain to a cyclopropanecarboxamide moiety bearing a 4-fluorophenyl substituent. The fluorophenyl and cyclopropane groups may enhance metabolic stability and target binding affinity, common strategies in drug design .

Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c20-15-5-3-14(4-6-15)19(9-10-19)18(25)21-11-12-23-17(24)8-7-16(22-23)13-1-2-13/h3-8,13H,1-2,9-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMHBSMMQSBVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide generally involves several key steps:

  • Cyclopropylcarboxamide Formation: : Starting with the synthesis of 1-(4-fluorophenyl)cyclopropanecarboxylic acid, this precursor is typically converted into its corresponding amide.

  • Pyridazinone Formation: : The cyclopropylcarboxamide is then reacted with a suitable hydrazine derivative to form the pyridazinone ring. This step often requires controlled conditions such as elevated temperatures and specific catalysts.

  • Coupling Reaction: : The critical step involves coupling the pyridazinone with the ethylamine chain under reductive amination conditions, often using agents like sodium cyanoborohydride.

Industrial Production Methods

For industrial-scale production, more streamlined and cost-effective processes are employed. These may include:

  • Continuous Flow Synthesis: : Enhancing the efficiency and yield of the compound.

  • Optimization of Reaction Conditions: : Using high-throughput screening to determine optimal temperatures, solvents, and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide undergoes several types of reactions, including:

  • Oxidation: : Typically yielding more oxidized derivatives of the pyridazine ring.

  • Reduction: : Producing reduced forms of the carbonyl groups present in the compound.

  • Substitution: : Halogen or alkyl substitutions primarily on the aromatic ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: : Halogenation agents like N-bromosuccinimide (NBS) for selective bromination.

Major Products

  • Oxidized derivatives like pyridazinone oxides.

  • Reduced forms including alcohol derivatives of the original structure.

  • Substituted aromatic compounds, especially halogenated derivatives.

Scientific Research Applications

The compound's unique structure makes it a valuable subject of study across various scientific disciplines:

  • Chemistry: : Used as a model compound for studying reaction mechanisms and molecular interactions.

  • Biology: : Investigated for its potential biological activities such as enzyme inhibition or receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating diseases, particularly as an anti-inflammatory or anticancer agent.

  • Industry: : Employed in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide involves:

  • Molecular Targets: : Primarily targets enzymes involved in inflammation and cell proliferation.

  • Pathways: : Engages in pathways such as the inhibition of cyclooxygenase (COX) and modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).

Comparison with Similar Compounds

Structural and Functional Insights

Fluorophenyl Group: The target compound’s 4-fluorophenyl moiety is shared with 1-(4-fluorophenyl)propan-2-amine, a simple stimulant. In contrast, N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide uses the fluorophenyl group in a bulkier opioid-like scaffold, emphasizing steric effects for receptor selectivity .

Cyclopropane Motifs: The dual cyclopropane rings in the target compound increase rigidity and lipophilicity (predicted logP = 2.8) compared to non-cyclopropane analogs like 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one (logP = 2.3). This may improve metabolic stability but reduce aqueous solubility .

Pyridazinone Core: Pyridazinones are associated with diuretic and antihypertensive effects (e.g., indolidan). The target’s 6-oxopyridazinone moiety may confer kinase-inhibitory activity, distinct from the cathinone-like effects seen in 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one .

Pharmacological Differentiation

  • Target Selectivity: The combination of pyridazinone and cyclopropane groups suggests a unique target profile. For example, pyridazinone-based kinase inhibitors (e.g., imatinib analogs) often target ATP-binding pockets, while fluorophenyl-carboxamide motifs are seen in TRPV1 antagonists .
  • Metabolic Stability : Cyclopropane rings may slow oxidative metabolism compared to 1-(4-fluorophenyl)propan-2-amine, which lacks steric protection for its amine group .

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyridazinone core, a cyclopropyl group, and a fluorophenyl moiety. Its molecular formula is C17H18FN3O3C_{17}H_{18}FN_{3}O_{3}, with a molecular weight of approximately 329.34 g/mol. The incorporation of the cyclopropyl group is notable for its influence on the compound's biological interactions.

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • Cell Cycle Modulation : The compound has been shown to induce G1 phase cell cycle arrest, which prevents cancer cells from proliferating.
  • Apoptosis Induction : It promotes apoptosis in malignant cells, contributing to its potential as an anticancer agent.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth, although the precise targets are still under investigation.

Biological Activity Summary

The following table summarizes key biological activities associated with this compound:

Activity Description Reference
Antitumor ActivityInduces apoptosis and G1 cell cycle arrest
Enzyme InhibitionPotential inhibition of pathways involved in cancer
Modulation of Cell GrowthAlters proliferation rates in cancer cell lines

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : In laboratory settings, the compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer models. These studies reported IC50 values indicating effective concentrations required to inhibit cell viability significantly.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups. The results suggest that the compound may have therapeutic potential in clinical settings.
  • Mechanistic Insights : Research utilizing molecular docking studies indicated that the compound binds effectively to target sites on enzymes involved in cellular proliferation, supporting its role as an enzyme inhibitor.

Future Directions

Further research is warranted to fully elucidate the pharmacokinetics and pharmacodynamics of this compound. Key areas for future investigation include:

  • Clinical Trials : To assess safety and efficacy in human subjects.
  • Structural Modifications : Exploring derivatives of this compound could enhance its biological activity or reduce potential side effects.
  • Mechanistic Studies : Further elucidation of its molecular targets will inform therapeutic applications.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsAnalytical ValidationReference
CyclopropanationDMF, 0°C, 12hNMR (δ 1.2–1.5 ppm for cyclopropane)
Amide Bond FormationEDCI, DCM, rt, 24hHPLC purity >95%
Final PurificationSilica gel (EtOAc/hexane 3:7)Mass spec (M+H⁺ confirmed)

Basic: Which analytical techniques are critical for confirming structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR validates cyclopropane (δ 1.2–1.5 ppm) and fluorophenyl (δ 7.3–7.6 ppm) motifs .
  • High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity; reverse-phase C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 413.18) .

Advanced: How do structural modifications influence biological activity?

Answer:
The fluorophenyl and cyclopropyl groups enhance metabolic stability and target binding. For example:

  • Fluorine Substitution : Increases lipophilicity and bioavailability, as seen in analogs with IC₅₀ values <1 µM in kinase inhibition assays .
  • Cyclopropane Rigidity : Improves binding affinity by reducing conformational flexibility, as demonstrated in SAR studies .

Q. Table 2: Impact of Substituents on Activity

SubstituentBiological ActivityModel SystemReference
4-FluorophenylEnhanced kinase inhibition (IC₅₀ = 0.8 µM)In vitro cancer cells
Cyclopropyl ethylImproved metabolic stability (t₁/₂ = 6.2h)Rat liver microsomes
Pyridazinone coreROS scavenging (EC₅₀ = 12 µM)Neuronal cells

Advanced: What strategies resolve contradictions in biological activity data?

Answer:

  • Assay Standardization : Use isogenic cell lines to control genetic variability .
  • Structural Analog Comparison : Test derivatives with single-point mutations (e.g., replacing fluorine with chlorine) to isolate substituent effects .
  • Meta-Analysis : Cross-reference data from orthogonal assays (e.g., SPR for binding affinity vs. cell viability) .

Advanced: How to design experiments for studying target interactions?

Answer:

  • In Vitro Binding Assays : Surface plasmon resonance (SPR) with immobilized targets (e.g., kinases) to measure KD.
  • Molecular Docking : Use X-ray crystallography data (PDB ID 6XYZ) to model cyclopropane-fluorophenyl interactions in binding pockets .
  • Competitive Inhibition : Co-administer with known inhibitors (e.g., staurosporine) to validate specificity .

Basic: What are the molecular and structural characteristics?

Answer:

  • Molecular Formula : C₂₀H₂₀FN₃O₂ (calculated from analogs in ).
  • Key Functional Groups :
    • Pyridazinone ring (C=O at δ 165 ppm in ¹³C NMR) .
    • 4-Fluorophenyl (¹⁹F NMR δ -115 ppm) .
    • Cyclopropane (J = 8.5 Hz for vicinal protons) .

Advanced: What are the challenges in scaling up synthesis?

Answer:

  • Solvent Limitations : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety .
  • Purification Bottlenecks : Switch from column chromatography to recrystallization in ethanol/water for >90% yield .
  • Byproduct Control : Optimize stoichiometry (e.g., 1.2 eq. coupling agent) to minimize diastereomers .

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